Cyclohexyltrimethoxysilane

Beschreibung

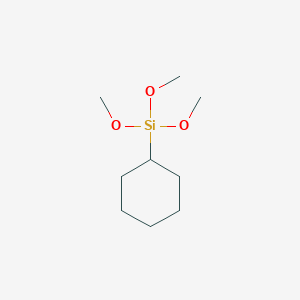

Cyclohexyltrimethoxysilane (CAS 17865-54-2; C₉H₂₀O₃Si) is an organosilicon compound widely used in catalysis, surface modification, and polymer chemistry. Synthesized via the reaction of cyclohexyltrichlorosilane with methanol and pyridine in pentane , this compound is favored for its stability, low steric hindrance, and compatibility with nucleophilic substitution reactions. Key physical properties include a boiling point of 207–209°C, density of 0.955 g/cm³, and applications in Ziegler-Natta catalysts and hydrophobic coatings .

Eigenschaften

IUPAC Name |

cyclohexyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWFSXFFGFDHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1CCCCC1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451277 | |

| Record name | Cyclohexyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17865-54-2 | |

| Record name | Cyclohexyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Process Design

The Grignard method involves reacting methyltrimethoxysilane with cyclohexylmagnesium halides under inert conditions. As detailed in the CN1532200A patent, this one-step, solvent-free process utilizes methyltrimethoxysilane, cyclohexane halide (Cl, Br, or I), and magnesium powder in a molar ratio of 1:1:1–1.5. The reaction proceeds via nucleophilic substitution, where the Grignard reagent (cyclohexylmagnesium halide) displaces a methoxy group from methyltrimethoxysilane.

Key steps include:

-

Catalyst Introduction : Potassium iodide (0.1–0.5% wt/wt of methyltrimethoxysilane) accelerates the reaction by facilitating magnesium activation.

-

Controlled Addition : Cyclohexane halide is added incrementally (5–15% initially, followed by the remainder over 1–2 hours) to prevent exothermic runaway.

-

Reflux and Isolation : Post-reaction reflux (30–40 minutes at 60–80°C) ensures completion, followed by filtration and vacuum distillation to isolate the product.

Table 1: Optimized Parameters for Grignard Synthesis

| Parameter | Range/Value | Impact on Yield |

|---|---|---|

| Molar Ratio (Si:Mg:R-X) | 1:1:1–1.5 | Maximizes conversion |

| Catalyst Concentration | 0.1–0.5% KI | Reduces side reactions |

| Reaction Temperature | 60–80°C | Balances kinetics/stability |

| Halide Type | Cl > Br > I | Cl minimizes cost |

Yield and Scalability

Industrial-scale trials report a 92.6% conversion efficiency and 90.1% isolated yield under optimized conditions. The absence of solvents simplifies purification, reducing production costs by 30% compared to traditional methods. Gas chromatography confirms product purity ≥99%, with water content ≤100 ppm.

Chlorosilane Alcoholysis

Methodology and Reaction Dynamics

This approach, documented in PMC5708573, starts with cyclohexyltrichlorosilane, which undergoes methoxylation with methanol in the presence of pyridine. The reaction mechanism proceeds via nucleophilic attack by methanol on silicon, displacing chloride ions:

Pyridine neutralizes HCl, shifting equilibrium toward product formation.

Table 2: Critical Parameters in Alcoholysis

| Parameter | Optimal Value | Effect |

|---|---|---|

| MeOH:SiCl₃ Ratio | 4:1 | Ensures complete substitution |

| Solvent | Pentane | Enhances miscibility |

| Temperature | 0°C → Room Temperature | Controls exotherm |

Purification and Quality Control

Post-reaction workup involves:

-

Decantation : Removing pyridinium hydrochloride precipitates.

-

Washing : Sequential extraction with HCl, NaHCO₃, and NaCl to remove residual pyridine and salts.

-

Drying and Distillation : Anhydrous Na₂SO₄ drying followed by rotary evaporation yields ≥97% pure product.

Comparative Analysis of Methods

Efficiency and Cost

Industrial Applicability

-

Grignard Synthesis : Preferred for large-scale production due to solvent-free operation and minimal waste.

-

Alcoholysis : Suitable for laboratories with limited Grignard infrastructure, albeit with higher solvent costs.

Emerging Techniques and Innovations

Recent advances explore hypercoordinated silicon intermediates to streamline synthesis. For instance, bis(catecholato)silicates enable radical-based alkylation but face challenges in stabilizing reactive intermediates. Mechanochemical approaches using cesium fluoride show promise for solvent-free silane functionalization but remain experimental .

Analyse Chemischer Reaktionen

Cyclohexyltrimethoxysilane undergoes several types of chemical reactions, including:

Hydrolysis and Condensation: In the presence of water, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Substitution Reactions: The methoxy groups in this compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common reagents used in these reactions include water, methanol, and various acids or bases. The major products formed from these reactions are silanols and siloxanes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Polysilsesquioxanes Production

Cyclohexyltrimethoxysilane is utilized as a precursor for synthesizing polysilsesquioxanes, which are important due to their thermal and mechanical stability. These materials are synthesized through sol-gel processes involving hydrolysis and condensation reactions of alkoxysilanes, including this compound. The resulting polysilsesquioxanes find applications in coatings and advanced materials due to their robust properties .

Oligosilsesquioxanes Formation

This compound is also used in the preparation of oligosilsesquioxanes, which serve as organic-inorganic fillers. The incorporation of these fillers into polymers, such as polymethyl methacrylate (PMMA), enhances thermal and mechanical properties through intermolecular interactions.

Coatings and Adhesives

Coupling Agent

In the coatings and adhesives industry, this compound acts as a coupling agent that improves adhesion between organic materials and inorganic substrates. Its ability to form stable bonds enhances the performance of coatings and adhesives, making them more effective for various applications .

Cross-Linking Agent

This compound is also employed as a cross-linking agent in epoxy and polyurethane resins. The cross-linking process significantly improves the durability and chemical resistance of these materials, which are widely used in construction and automotive industries .

Construction Industry

Water Repellent Agent

this compound is used as a water repellent agent for concrete and other building materials. It enhances the hydrophobic properties of surfaces, reducing water absorption and improving longevity . This application is particularly beneficial for structures exposed to harsh environmental conditions.

Concrete Additive

Research has shown that incorporating this compound into concrete formulations can enhance compressive strength and modify setting times, making it suitable for various structural applications .

Pharmaceuticals and Biotechnology

Drug Delivery Systems

In the pharmaceutical field, this compound is utilized in developing drug delivery systems. Its ability to bond with various substrates allows for the creation of stable formulations that can improve bioavailability and efficacy of therapeutic agents .

Surface Modification

This compound can modify the surfaces of biological materials, enhancing their compatibility with inorganic substrates. This property is crucial in biomedical applications where integration with biological tissues is required.

Textile Industry

This compound serves as a sizing agent in textiles, improving water repellency and durability of fabrics. This application is critical in producing high-performance textiles that require enhanced resistance to moisture .

Electronics Industry

In electronics, this compound is used as a surface modifier for electronic components. It enhances adhesion properties and provides water resistance, which are essential for ensuring the reliability and longevity of electronic devices .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for polysilsesquioxanes | Thermal/mechanical stability |

| Formation of oligosilsesquioxanes | Enhanced polymer properties | |

| Coatings & Adhesives | Coupling agent | Improved adhesion |

| Cross-linking agent | Increased durability | |

| Construction | Water repellent agent | Reduced water absorption |

| Concrete additive | Enhanced compressive strength | |

| Pharmaceuticals | Drug delivery systems | Improved bioavailability |

| Surface modification | Better compatibility | |

| Textile | Sizing agent | Improved water repellency |

| Electronics | Surface modifier | Enhanced adhesion/water resistance |

Case Studies

-

Polymethyl Methacrylate Enhancement

A study demonstrated that incorporating oligosilsesquioxanes derived from this compound into PMMA significantly improved its thermal stability and mechanical properties through effective intermolecular interactions during melt blending processes. -

Concrete Performance Improvement

Research indicated that adding this compound to concrete mixtures resulted in a measurable increase in compressive strength while also modifying the setting time, making it advantageous for large-scale construction projects.

Wirkmechanismus

The primary mechanism by which cyclohexyltrimethoxysilane exerts its effects is through the formation of siloxane bonds. When it hydrolyzes, it forms silanols, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The table below compares cyclohexyltrimethoxysilane with structurally related organosilanes:

| Compound | CAS No. | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|

| This compound | 17865-54-2 | C₉H₂₀O₃Si | 207–209 | 0.955 | Catalysis, surface modification |

| t-Butyltrimethoxysilane | 17096-07-0 | C₇H₁₈O₃Si | 143–145 | 0.890 | Polyolefin catalysts |

| Hexyltrimethoxysilane | 3069-19-0 | C₉H₂₂O₃Si | 168.4 | 0.900 | Sealants, adhesives |

| Hexadecyltrimethoxysilane | 16415-12-6 | C₁₉H₄₂O₃Si | >250 | 0.910 | Hydrophobic coatings |

Structural Insights :

- Cyclohexyl Group : The cyclic structure enhances thermal stability and reduces hydrolysis sensitivity compared to linear alkyl groups (e.g., hexyl) .

- t-Butyl Group : High branching improves steric effects in catalysis, favoring selective polymerization in Ziegler-Natta systems .

- Hexadecyl Group : Long alkyl chains enhance hydrophobicity, making it ideal for water-repellent coatings .

Catalytic Performance in Polymerization

In Ziegler-Natta catalysts, this compound acts as an electron donor, optimizing polymer stereoregularity. Comparative studies show:

- Activity : this compound > t-butyltrimethoxysilane due to balanced steric and electronic effects .

- Selectivity : t-Butyltrimethoxysilane produces narrower molecular weight distributions in propylene polymerization .

- Byproducts : Cyclohexyl derivatives generate fewer harmful residues compared to chlorinated analogues .

Thermal and Chemical Stability

Industrial Catalysis

This compound is preferred in polyolefin production (e.g., polyethylene) for its high activity and compatibility with Ti-based catalysts. In contrast, hexadecyltrimethoxysilane is relegated to niche applications due to cost .

Surface Modification

- Hydrophobicity: Hexadecyltrimethoxysilane forms dense monolayers on glass, achieving water contact angles >110°, whereas cyclohexyl derivatives offer moderate hydrophobicity (90–100°) .

- Adhesion Promotion : this compound enhances polymer-filler interactions in rubber composites, outperforming t-butyl analogues in tensile strength .

Biologische Aktivität

Cyclohexyltrimethoxysilane (CHTMS) is a silane compound that has garnered attention for its diverse applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, focusing on its mechanisms of action, applications in drug delivery systems, and its role in modifying biological materials.

This compound is characterized by its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. The primary mechanism involves the reaction of CHTMS with water, resulting in the release of methanol and the formation of silanol groups, which can further react to create siloxane bonds. This process is crucial for its applications in surface modification and material synthesis.

Hydrolysis-Condensation Reaction

The hydrolysis-condensation reaction can be summarized as follows:

This reaction is influenced by environmental factors such as pH and temperature, affecting the rate of siloxane bond formation and the properties of the resultant materials .

Applications in Drug Delivery Systems

One significant application of CHTMS is in drug delivery systems, particularly for anticancer drugs. A study demonstrated that CHTMS-modified mesoporous silica could encapsulate 5-fluorouracil (5-FU), a common chemotherapy agent. The encapsulation efficiency and drug release profiles were significantly affected by the presence of cyclohexyl groups, which enhanced drug interaction with the silica matrix .

Table 1: Encapsulation Efficiency of 5-FU in Modified Silica

| Sample | Encapsulation Efficiency (%) | Loading Capacity (mg 5-FU/g) |

|---|---|---|

| Unmodified SBA-15 | 14.23 | 142.3 |

| Cyclohexyl-SBA-15 | 14.6 | 146 |

| Amino-SBA-15 | 18.425 | 184.25 |

The study concluded that the hydrophobic nature of cyclohexyl groups contributed to a slower release rate of the drug compared to amino-modified silica .

Surface Modification for Biocompatibility

CHTMS is also utilized to enhance the biocompatibility of inorganic materials. By modifying surfaces with CHTMS, researchers have improved the compatibility of implants with biological tissues. This modification facilitates better integration with surrounding tissues and reduces adverse reactions.

Case Study: Dental Adhesives

In dental applications, CHTMS has been incorporated into methacrylate-based adhesives. A study showed that introducing CHTMS improved mechanical properties and reduced leaching of methacrylate monomers in wet environments. The adhesive formulations demonstrated enhanced durability and bonding strength under oral conditions .

Safety and Toxicology

While CHTMS has beneficial applications, safety considerations are paramount. It is classified as a combustible liquid that can cause skin and eye irritation. Proper handling and safety measures should be implemented when working with this compound.

Q & A

Q. What are the optimal starting materials and reaction conditions for synthesizing cyclohexyltrimethoxysilane?

this compound is synthesized via nucleophilic displacement using trimethoxyalkylsilanes as starting materials, which are preferred over alkyltrichlorosilanes due to reduced steric hindrance and improved hydrolytic stability. Hydrocarbon solvents (e.g., pentane or hexane) are ideal for facilitating product isolation. Key conditions include stirring at 500 rpm, maintaining a nitrogen atmosphere, and cooling to 0°C during reagent addition. Post-reaction, the mixture is stirred at room temperature for 3 hours to ensure completion .

Q. What solvents and purification methods are recommended for isolating this compound?

Hydrocarbon solvents like pentane or hexane are optimal due to their low polarity, which simplifies isolation of the product. After reaction completion, the white pyridinium hydrochloride precipitate is filtered off, and the solvent is evaporated under reduced pressure. For purification, recrystallization from acetone can yield high-purity products (e.g., 55% yield in photoredox applications) .

Q. How should researchers ensure safety during synthesis and handling?

A thorough risk assessment is critical, including reviewing hazards associated with reagents (e.g., pyridine, methanol) and experimental operations. Protocols should adhere to guidelines in Prudent Practices (Chapter 4), emphasizing proper ventilation, use of personal protective equipment (PPE), and procedures for handling volatile byproducts like HCl gas .

Advanced Research Questions

Q. How do counterion selection and structural diversity impact alkylsilicate synthesis from this compound?

Counterions such as diisopropylamine enhance nucleophilic displacement efficiency by stabilizing intermediates. Structural diversity in alkylsilicates (Table 1 in ) is achievable by varying alkyltrichlorosilane precursors. For example, sodium bis(catecholato)cyclohexylsilicate demonstrates utility in stereoselective catalysis. Alternative counterions (e.g., NaOMe) may require optimization to mitigate side reactions .

Q. How can researchers resolve contradictions in product purity or unexpected side reactions during synthesis?

Contradictions may arise from incomplete conversion of alkyltrichlorosilanes or hydrolysis-sensitive intermediates. To address this:

Q. What methodologies enable stereochemical control in reactions involving this compound-derived silicates?

Sodium bis(catecholato)cyclohexylsilicate (2c-Na) facilitates Z-selective monoalkylation of β,β-dichlorostyrenes in photoredox/nickel dual catalysis. Key parameters include strict temperature control (−78°C), stoichiometric silicate loading, and recrystallization from acetone to ensure enantiomeric purity .

Q. How can computational methods enhance the design of this compound-based reagents?

Molecular modeling tools (e.g., DFT calculations) predict steric and electronic effects of substituents on silicon reactivity. For instance, computational purity assessments (e.g., NMR shift predictions) validate experimental outcomes and guide counterion selection for tailored silicate applications .

Data and Methodological Considerations

- Table 1 (Referenced in ): Structural diversity of ammonium alkylsilicates achievable via this protocol, including branched and cyclic variants.

- Contradiction Analysis: Cross-reference experimental yields with computational predictions to identify deviations caused by solvent polarity or competing reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.